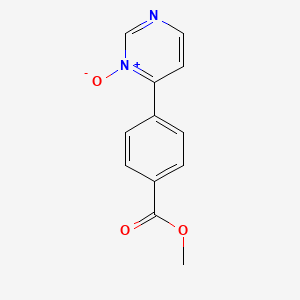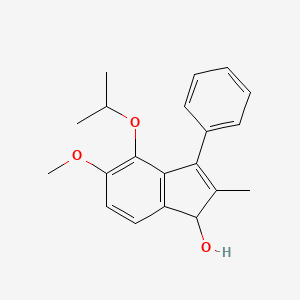
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl-: is a complex organic compound characterized by its unique structure. It contains a total of 36 bonds, including 18 non-hydrogen bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 2 aromatic ethers
Vorbereitungsmethoden
The synthesis of 1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- involves several steps, typically starting with the preparation of the inden-1-ol core. The synthetic route may include the following steps:
Formation of the Inden-1-ol Core: This can be achieved through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Substituents: The methoxy, methyl, methylethoxy, and phenyl groups are introduced through various substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve scaling up these synthetic routes using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl-: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl-: has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering metabolic pathways, and influencing cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl-: can be compared with other similar compounds, such as:
1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-: Lacks the phenyl group, which may affect its reactivity and applications.
1H-Inden-1-ol, 5-methoxy-2-methyl-3-phenyl-: Lacks the methylethoxy group, which may influence its solubility and chemical properties.
1H-Inden-1-ol, 5-methoxy-4-(1-methylethoxy)-3-phenyl-: Lacks the methyl group, which may alter its stability and reactivity.
The uniqueness of 1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
850404-05-6 |
|---|---|
Molekularformel |
C20H22O3 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
5-methoxy-2-methyl-3-phenyl-4-propan-2-yloxy-1H-inden-1-ol |
InChI |
InChI=1S/C20H22O3/c1-12(2)23-20-16(22-4)11-10-15-18(20)17(13(3)19(15)21)14-8-6-5-7-9-14/h5-12,19,21H,1-4H3 |
InChI-Schlüssel |
WOPJZCHLTKPXGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C1O)C=CC(=C2OC(C)C)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)
![6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B14193011.png)
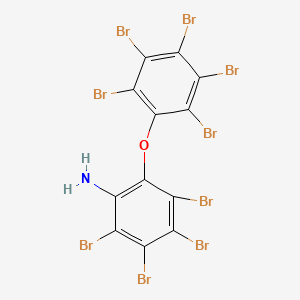
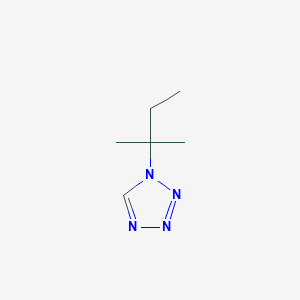
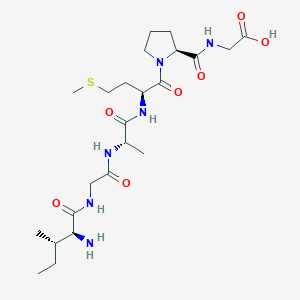

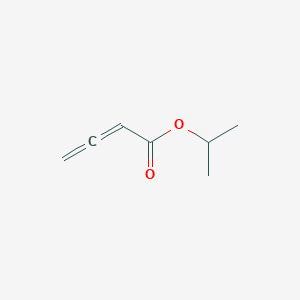
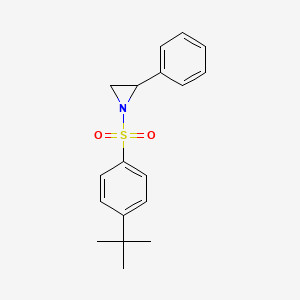
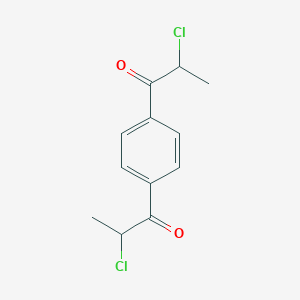
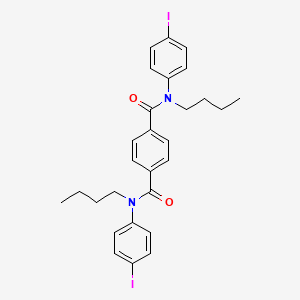
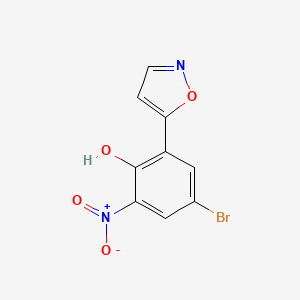
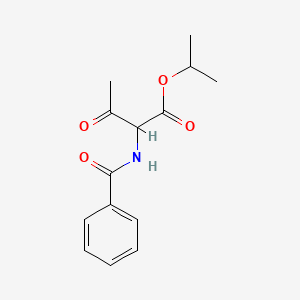
![6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14193080.png)
